molecular formula C8H11N3 B3030738 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine CAS No. 948306-78-3

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine

Cat. No.: B3030738
CAS No.: 948306-78-3
M. Wt: 149.19
InChI Key: MANOVAGPFVXCPN-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine is a bicyclic heterocyclic compound featuring a fused pyridine and piperidine ring system with an amino group at the 3-position. The compound is often utilized in hydrochloride salt form (CAS 1353101-01-5) to enhance solubility, with molecular formula C₈H₁₂ClN₃ and molecular weight 185.65 g/mol .

Properties

IUPAC Name

5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-7-3-6-4-10-2-1-8(6)11-5-7/h3,5,10H,1-2,4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANOVAGPFVXCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693127
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948306-78-3
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine typically involves multi-step processes. One common method includes the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines, followed by Chichibabin cyclizations . Another approach involves the condensation of 4-piperidone monohydrate hydrochloride, followed by cyclization and decarboxylation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield amine or alcohol derivatives.

Scientific Research Applications

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the 1,6-Naphthyridine Core

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine (CAS 214699-26-0)
  • Molecular Formula : C₁₅H₁₇N₃
  • Molecular Weight : 239.32 g/mol
  • Key Features: A benzyl group at the 6-position increases lipophilicity compared to the parent compound. It is supplied as a research-grade compound (95% purity) with storage recommendations at -80°C .
  • Applications : Used in pharmacological studies for solubility-dependent assays, requiring solvents like DMSO for stock solutions .
6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine (CAS 216966-37-9)
  • Molecular Formula : C₉H₁₃N₃
  • Molecular Weight : 163.22 g/mol
  • Purity exceeds 95% .
3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
  • Molecular Formula : C₇H₈BrN₂
  • Molecular Weight : 215.06 g/mol
  • Key Features : Bromination at the 3-position introduces a halogen, which may enhance electrophilic reactivity for cross-coupling reactions in synthetic chemistry .

Salt Forms and Solubility

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine Hydrochloride (CAS 1353101-01-5)
  • Solubility : Improved aqueous solubility due to the hydrochloride salt form, making it suitable for in vitro and in vivo studies.
  • Storage : Stable at -20°C for 1 month or -80°C for 6 months .
5,6,7,8-Tetrahydro-1,6-naphthyridine Dihydrochloride (CAS 655239-64-8)
  • Molecular Formula : C₇H₁₂Cl₂N₂
  • Molecular Weight : 207.10 g/mol
  • Key Features : The dihydrochloride form further enhances solubility but may alter pharmacokinetic properties due to increased ionic character .

Structural Isomers and Ring Modifications

5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine (CAS 1256812-38-0)
  • Purity: 95% .
Ethyl 2-Phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro-pyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7-carboxylate
  • Key Features: A complex derivative with fused thieno-pyrimidine and pyrido rings. The tetrahydro-pyridine ring adopts a half-chair conformation, influencing 3D packing and crystallinity .

Molecular Weight and Lipophilicity

Compound Molecular Weight (g/mol) LogP* (Predicted)
This compound (free base) 149.19 1.2
6-Benzyl derivative 239.32 2.8
6-Methyl derivative 163.22 1.5
Hydrochloride salt 185.65 N/A

*LogP values estimated using fragment-based methods.

Biological Activity

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine (CAS No. 1353101-01-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, highlighting its potential therapeutic applications and mechanisms of action based on various research findings.

  • Molecular Formula : C₈H₁₂N₃
  • Molecular Weight : 152.20 g/mol
  • Purity : Typically ≥ 97%
  • Storage Conditions : Sealed in dry conditions at room temperature

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Research indicates that it may function as an inhibitor or modulator of specific enzymes and receptors involved in critical physiological pathways. Notable mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play roles in cellular signaling pathways.
  • Receptor Modulation : It interacts with various receptors, potentially altering their activity and downstream signaling processes.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : It has demonstrated efficacy against various bacterial strains and fungi.
  • Anticancer Properties : Studies indicate that it can induce apoptosis in cancer cells through mechanisms such as DNA damage and mitochondrial dysfunction.
  • Anti-inflammatory Effects : It may inhibit inflammatory pathways, contributing to its potential therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammatory markers in vitro

Study on Anticancer Effects

A study published in Pharmaceuticals evaluated the effects of various naphthyridine derivatives, including this compound, on cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced programmed cell death (PCD) through mitochondrial dysfunction and reactive oxygen species (ROS) generation. The IC50 values were reported as follows:

CompoundIC50 (µM)Cell Line
This compound61.45 ± 5.27ATCC®30808 (Naegleria fowleri)
Control (Miltefosine)>300Murine Macrophage

This study highlights the potential of the compound as a candidate for developing new therapeutic protocols against resistant pathogens like Naegleria fowleri .

Mechanistic Insights

Another study explored the biochemical pathways affected by naphthyridine compounds. It was found that this compound interacts with key signaling pathways involved in cell survival and proliferation. The compound's ability to modulate these pathways suggests its utility in treating cancers and other proliferative disorders .

Q & A

Q. How should researchers address stability challenges in storing or handling this compound derivatives?

  • Methodological Answer : Conduct accelerated stability studies under varying humidity, temperature, and light exposure. Use powder technology advancements (CRDC subclass RDF2050107) to formulate stable crystalline salts or co-crystals . Degradation products are identified via LC-MS and mitigated through inert-atmosphere storage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine
Reactant of Route 2
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine

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